Ethyl 6-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 6-METHYL-2-{2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-METHYL-2-{2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. One common method includes the formation of the quinoline and benzothiophene rings followed by their coupling. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-METHYL-2-{2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline compounds.
Scientific Research Applications
ETHYL 6-METHYL-2-{2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 6-METHYL-2-{2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine and quinine.
Benzothiophene Derivatives: Compounds like raloxifene and zileuton.
Uniqueness
ETHYL 6-METHYL-2-{2-[4-(2-METHYLPROPYL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of quinoline and benzothiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H34N2O3S |
---|---|
Molecular Weight |
526.7 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[[2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C32H34N2O3S/c1-5-37-32(36)29-24-15-10-20(4)17-28(24)38-31(29)34-30(35)25-18-27(33-26-9-7-6-8-23(25)26)22-13-11-21(12-14-22)16-19(2)3/h6-9,11-14,18-20H,5,10,15-17H2,1-4H3,(H,34,35) |
InChI Key |
MPPANHJSFBGOCF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)CC(C)C |
Origin of Product |
United States |
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